Zebularine
CAS No.: 3690-10-6
Cat. No.: VC0001378
Molecular Formula: C9H12N2O5
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3690-10-6 |
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Molecular Formula | C9H12N2O5 |
Molecular Weight | 228.20 g/mol |
IUPAC Name | 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6+,7?,8-/m1/s1 |
Standard InChI Key | RPQZTTQVRYEKCR-JJFBUQMESA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES | C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Canonical SMILES | C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Zebularine (C₉H₁₂N₂O₅) possesses a molecular weight of 228.20 g/mol and is classified as a pyrimidine ribonucleoside derivative . The compound features a β-D-ribofuranosyl group attached to a dihydropyrimidin-2-one moiety, conferring chemical stability and hydrophilic properties that enhance its solubility in aqueous environments compared to earlier demethylating agents .
Key Structural Features:
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Sugar Moiety: The ribofuranose ring enables phosphorylation and incorporation into DNA/RNA strands .
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Pyrimidine Analog: The dihydropyrimidin-2-one base facilitates base-pairing with guanine while resisting deamination .
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Reactive Site: The C4 carbonyl group participates in covalent interactions with DNMTs .
Mechanisms of Action
DNA Methyltransferase Inhibition
Zebularine exerts its primary epigenetic effect by trapping DNMT enzymes through a two-step mechanism:
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Metabolic Activation: Intracellular phosphorylation converts zebularine to its triphosphate form, enabling incorporation into DNA strands .
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Enzyme Entrapment: DNMTs form irreversible covalent bonds with zebularine-substituted DNA, depleting functional enzyme pools and causing passive demethylation during replication .
This process preferentially targets cancer cells due to their elevated DNMT expression and rapid proliferation rates . In cholangiocarcinoma models, zebularine treatment reduced DNMT1 protein levels by 60-75% at 500 μM concentrations, correlating with promoter demethylation of Wnt pathway genes .
Cytidine Deaminase Inhibition
As a transition-state analog, zebularine binds cytidine deaminase with a Kᵢ of 2.3 nM, preventing the conversion of cytidine to uridine . This action increases intracellular cytidine pools, potentially enhancing the efficacy of nucleoside-based chemotherapeutics.
Anticancer Effects Across Tumor Types
Cholangiocarcinoma (CCA)
A 2015 PLOS ONE study demonstrated zebularine's potency against five CCA cell lines (TFK-1, HuCCT1, KKU-M213, KKU-100, KKU-M156) :
Cell Line | IC₅₀ (72h) | Apoptosis Induction | Caspase Activation |
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TFK-1 | 250 μM | 4.8-fold increase | Caspase-3/7, -8, -9 |
HuCCT1 | 300 μM | 3.2-fold increase | Caspase-3/7, -8, -9 |
KKU-M213 | 400 μM | 2.1-fold increase | Caspase-3/7 |
Treatment induced demethylation of 1,542 CpG sites in TFK-1 cells, particularly affecting genes in Wnt signaling (p=3.2×10⁻⁵) and transcriptional regulation pathways .
Hepatocellular Carcinoma (HCC)
In HepG2 cells, zebularine exhibited DNMT-independent activity:
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72h exposure to 100 μM reduced viability by 62% via p21-mediated cell cycle arrest .
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Apoptosis occurred through mitochondrial membrane depolarization (ΔΨm loss in 38% cells at 200 μM) .
Colorectal Cancer
Murine xenograft models showed 57% tumor volume reduction after 4 weeks of oral zebularine (50 mg/kg/day), with synergistic effects observed when combined with 5-fluorouracil .
Pharmacological Profile
Pharmacokinetics
Parameter | Value | Route |
---|---|---|
Bioavailability | 82% | Oral |
Tₘₐₓ | 1.8 h | Intraperitoneal |
Plasma Half-life | 4.7 h | Intravenous |
Protein Binding | <15% | - |
Zebularine's hydrophilic nature limits blood-brain barrier penetration but enhances urinary excretion (78% unchanged drug recovered in urine) .
Future Directions
Combination Therapies
Preclinical data support zebularine synergy with:
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Histone Deacetylase Inhibitors: Enhanced re-expression of methylated genes in lung adenocarcinoma .
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Immune Checkpoint Inhibitors: Demethylation of PD-L1 regulatory regions increased anti-PD1 response rates in murine models .
Clinical Translation Challenges
While phase I trials demonstrated tolerability up to 500 mg/m², optimal dosing schedules require refinement to balance epigenetic modulation and hematological toxicity . Novel formulations, including nanoparticle delivery systems, may improve tumor-specific accumulation.
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